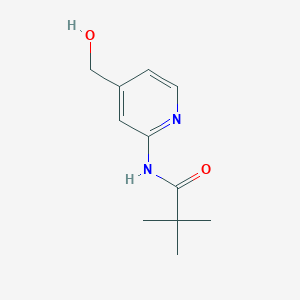

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Descripción

Chemical Identity and Nomenclature

Systematic IUPAC Name :

N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide.

Molecular Formula :

C₁₁H₁₆N₂O₂.

Molecular Weight :

208.26 g/mol.

Structural Features :

- A pyridine ring substituted with a hydroxymethyl group at the 4-position.

- A pivalamide (2,2-dimethylpropanamide) group at the 2-position of the pyridine ring.

Key Identifiers :

- CAS Registry Number: 551950-45-9.

- SMILES Notation: CC(C)(C)C(=O)NC1=NC=CC(=C1)CO.

- PubChem CID: 1516509.

Common Synonyms :

- 2,2-Dimethyl-N-[4-(hydroxymethyl)-2-pyridinyl]propanamide.

- Pivalamide derivative of 4-hydroxymethylpyridin-2-amine.

Structural Data :

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Historical Development and Discovery

Early Pyridine Chemistry :

The compound’s development is rooted in advancements in pyridine functionalization during the late 20th century. Pyridine derivatives gained prominence due to their utility in pharmaceuticals and agrochemicals.

Synthetic Milestones :

- Friedel-Crafts Acylation : Early routes involved acylating pyridine derivatives with pivaloyl chloride under catalytic conditions.

- Hydroxymethylation : Methods for introducing the hydroxymethyl group via oxidation or reduction of pyridine precursors were refined in the 2000s.

- Protection-Deprotection Strategies : The use of protective groups (e.g., pivaloyl) to stabilize reactive intermediates during synthesis.

Key Contributors :

Significance in Modern Organic Chemistry

Role as a Building Block :

- Pharmaceutical Intermediates : Used in synthesizing anticholinesterase agents and antioxidants. For example, it serves as a precursor to compounds targeting HIV integrase.

- Ligand Design : The pyridine ring and hydroxymethyl group enable coordination with transition metals, useful in catalysis.

Applications :

Comparative Reactivity :

The pivalamide group enhances steric hindrance, directing regioselective reactions at the pyridine ring’s 4-position. This property is exploited in:

Propiedades

IUPAC Name |

N-[4-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKRSQGSRUURJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363975 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-45-9 | |

| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acylation of 4-Aminopyridine Derivatives

The key intermediate, 2,2-dimethyl-N-pyridin-4-yl-propionamide, is synthesized by reacting 4-aminopyridine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous organic solvent like dichloromethane or chloroform under controlled temperature conditions (0 to 20°C) to minimize side reactions.

| Parameter | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminopyridine | 4-Aminopyridine (1 eq) | Starting material | |

| Acylating agent | Pivaloyl chloride (1.1 eq) | Added dropwise at 0°C | |

| Base | Triethylamine (1.2 eq) | Neutralizes HCl formed | |

| Solvent | Dichloromethane or chloroform | Anhydrous | |

| Temperature | 0 to 20°C | Reaction initiated at 0°C, warmed to RT | |

| Reaction time | 2 to 15 hours | 70-95 | Longer times favor complete conversion |

| Work-up | Aqueous quench, extraction, drying, evaporation | Purification by recrystallization or chromatography |

This method yields the 2,2-dimethyl-N-pyridin-4-yl-propionamide intermediate with yields ranging from 70% to 95%, depending on reaction time and purification methods.

Introduction of the 4-Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyridine ring can be introduced by selective functionalization of the pyridine ring or by starting from a 4-hydroxymethyl-substituted aminopyridine. One documented approach involves the use of organolithium reagents to functionalize a 6-bromo-2-pyridyl derivative, followed by amide formation. However, for the target compound, the preferred route is to start from 4-hydroxymethyl-2-aminopyridine or to perform a post-amide formation hydroxymethylation.

Amide Formation via Acid Chloride and Amine Coupling

An alternative method involves preparing the acid chloride of 2,2-dimethylpropionic acid (pivaloyl chloride) and coupling it with 4-hydroxymethyl-2-aminopyridine under inert atmosphere and low temperature to avoid side reactions. The reaction is typically performed in anhydrous tetrahydrofuran (THF) or dichloromethane with triethylamine as a base.

This method ensures the formation of the amide bond while preserving the hydroxymethyl functionality on the pyridine ring.

- The acylation step proceeds via nucleophilic attack of the amino group on the acid chloride carbonyl carbon, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond.

- The presence of triethylamine scavenges the released HCl, preventing protonation of the amine and side reactions.

- Low temperature and inert atmosphere prevent decomposition or side reactions, especially when organolithium reagents are involved in intermediate steps.

- The crude product is typically purified by silica gel column chromatography using dichloromethane/methanol mixtures or by recrystallization from solvents such as ethyl acetate/hexanes or toluene.

- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity.

- Typical ^1H NMR signals include aromatic protons of the pyridine ring, the hydroxymethyl methylene protons, and the tert-butyl protons of the 2,2-dimethylpropionamide group.

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Aminopyridine | Pivaloyl chloride, triethylamine, DCM, 0-20°C, 2-15 h | 70-95 | Direct acylation to form propionamide |

| 2 | 4-Hydroxymethyl-2-aminopyridine | Pivaloyl chloride (prepared from acid + SOCl2), triethylamine, THF, -5 to 5°C | Not specified | Preserves hydroxymethyl group |

| 3 | 6-Bromo-2-pyridyl derivative | Organolithium reagent, inert atmosphere, low temp (-70°C), followed by amide formation | Not specified | Multi-step, for functionalized derivatives |

- Reaction temperature control is critical to maximize yield and minimize by-products.

- Use of anhydrous solvents and inert atmosphere improves reproducibility and purity.

- Triethylamine equivalents influence the completeness of acylation and neutralization of HCl.

- Post-reaction aqueous work-up and solvent extraction steps are essential for removing impurities and residual reagents.

- Purification by recrystallization is preferred for scalability and obtaining high-purity product.

The preparation of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is effectively achieved by acylation of 4-hydroxymethyl-2-aminopyridine with 2,2-dimethylpropionyl chloride under controlled conditions. The key to successful synthesis lies in maintaining the integrity of the hydroxymethyl substituent while forming the amide bond. The methods reviewed demonstrate high yields and purity when optimized for temperature, solvent, and reagent stoichiometry.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

Oxidation: 4-Carboxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

Reduction: N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Derivatives

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| This compound (Target Compound) | 551950-45-9 | C₁₁H₁₆N₂O₂ | 208.26 | 4-hydroxymethyl, 2-pivaloyl | High reactivity, building block |

| N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide | 653584-64-6 | C₁₁H₁₆N₂O₂ | 208.26 | 4-hydroxymethyl, 3-pivaloyl | Altered electronic effects |

| N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 882016-49-1 | C₁₁H₁₆N₂O₂ | 208.26 | 5-hydroxymethyl, 2-pivaloyl | Steric hindrance differences |

| N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide | 169205-93-0 | C₁₀H₁₄N₂O₂ | 194.23 | 3-hydroxy, 4-pivaloyl | Reduced hydrophobicity |

| N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide | 101630-94-8 | C₁₅H₂₃N₃O₂ | 277.36 | 2,6-di-pivaloyl | Increased lipophilicity |

Key Observations:

- Positional Isomerism : The position of the hydroxymethyl/pivaloyl groups significantly impacts reactivity and steric effects. For example, the 4-hydroxymethyl group in the target compound (CAS 551950-45-9) may enhance hydrogen bonding compared to the 5-hydroxymethyl isomer (CAS 882016-49-1) .

- Hydroxy vs. Hydroxymethyl : The hydroxy variant (CAS 169205-93-0) has a lower molecular weight (194.23 vs. 208.26) and may exhibit higher solubility in polar solvents due to the -OH group .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Properties

| Compound Category | Example CAS | Reactivity | Solubility Profile | Potential Applications |

|---|---|---|---|---|

| Hydroxymethyl Derivatives | 551950-45-9 | High (due to -CH₂OH) | Moderate in polar solvents | Crosslinking agents, drug synthesis |

| Hydroxy Derivatives | 169205-93-0 | Moderate (due to -OH) | High in polar solvents | Catalysts, small-molecule drugs |

| Di-pivaloyl Derivatives | 101630-94-8 | Low (steric hindrance) | Low (lipophilic) | Lipophilic drug intermediates |

| Piperidine-containing Analogue | - | Variable (depends on substituents) | Variable | Pharmaceutical intermediates |

Key Findings:

- Reactivity : Hydroxymethyl derivatives (e.g., CAS 551950-45-9) are more reactive than hydroxy or di-pivaloyl analogues, making them preferable for conjugation reactions .

- Lipophilicity : Di-pivaloyl derivatives (CAS 101630-94-8) are more lipophilic (MW 277.36), suggesting better membrane permeability in drug design .

Actividad Biológica

N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- CAS Number : 551950-45-9

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets related to various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in collagen synthesis, thus potentially reducing fibrosis in tissues.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .

Antimicrobial Properties

Research indicates that compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For instance, derivatives of pyridine compounds have shown effectiveness against resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Antifibrotic Effects

The compound's potential antifibrotic properties are particularly noteworthy. It may modulate pathways involved in fibrosis, which is crucial in conditions like liver cirrhosis and pulmonary fibrosis. By inhibiting collagen synthesis, it could help mitigate abnormal tissue growth and scarring .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Efficacy : A study demonstrated that certain pyridine derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than 0.125 mg/dm³ against Pseudomonas aeruginosa, indicating strong antimicrobial potential .

- Fibrosis Reduction : Research focusing on the mechanism of action revealed that the compound could inhibit specific signaling pathways implicated in fibrosis, leading to reduced collagen deposition in experimental models.

- Pharmacological Potential : A patent review highlighted the utility of pyridine derivatives as modulators of cannabinoid receptors, suggesting a broader therapeutic application including pain management and inflammation control .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

| Compound Name | Structure | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antifibrotic | Reduces collagen synthesis |

| N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Structure | Antimicrobial | Effective against resistant bacteria |

| Pyridin-2-yl-methanones | Structure | Anticancer | Acts as intermediates in drug synthesis |

Q & A

Q. What are the optimal synthetic routes for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated pivaloyl derivatives and 4-hydroxymethylpyridin-2-amine. For example, the Curtius rearrangement or amidation using HATU as a coupling agent (commonly used in peptide synthesis) can improve yields . Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) through iterative Design of Experiments (DoE). Purification via silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR to confirm carbonyl (C=O, ~1660–1680 cm⁻¹) and hydroxyl (-OH, ~3200–3400 cm⁻¹) groups .

- ¹H/¹³C NMR to resolve pyridine ring protons (δ 7.0–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .

- Elemental Analysis to validate stoichiometry (C, H, N, O) .

- Melting Point Analysis (e.g., ~170°C for analogous pyridine derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. Crystallize the compound in polar solvents (e.g., DMSO/water) and collect data at low temperatures (100 K) to minimize thermal motion artifacts . For twinned crystals, use SHELXD for structure solution and Olex2 for visualization .

Q. What strategies validate the compound’s stability under thermal or hydrolytic conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions . For hydrolytic stability, incubate in buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC-MS. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. How can computational modeling predict the compound’s bioactivity or binding affinity?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., kinases or GPCRs). Validate predictions with density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals. Compare with analogs (e.g., trifluoromethyl-substituted derivatives) to assess substituent effects on binding .

Q. How are analytical methods (e.g., HPLC) validated for quantifying this compound in complex matrices?

- Methodological Answer : Develop a reversed-phase HPLC method using a C18 column, mobile phase (acetonitrile/0.1% TFA), and UV detection (λ = 254 nm). Validate parameters:

Q. What approaches resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time, serum content). Verify compound purity (>98% via HPLC) and solubility (use DMSO stock solutions ≤0.1% v/v). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How can regioselectivity challenges in synthesizing pyridine derivatives be addressed?

- Methodological Answer : Use directing groups (e.g., -NH₂ or -OH) to control substitution patterns. For example, protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) before functionalizing the pyridine ring. Deprotect with tetrabutylammonium fluoride (TBAF) post-synthesis .

Data Contradiction Analysis

Q. How to interpret conflicting results in SAR studies for pyridine-based analogs?

- Methodological Answer : Systematically compare substituent effects:

Q. What steps ensure reproducibility in crystallographic data for structurally similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.